4,6-Dimethoxypicolinohydrazide
Description
4,6-Dimethoxypicolinohydrazide is a pyridine-derived hydrazide compound characterized by two methoxy (-OCH₃) groups at the 4- and 6-positions of the pyridine ring and a hydrazide (-CONHNH₂) functional group at the 2-position.
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4,6-dimethoxypyridine-2-carbohydrazide |
InChI |
InChI=1S/C8H11N3O3/c1-13-5-3-6(8(12)11-9)10-7(4-5)14-2/h3-4H,9H2,1-2H3,(H,11,12) |
InChI Key |
PBXLNSZWSZCPPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypicolinohydrazide typically involves the reaction of 4,6-dimethoxypyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxypicolinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,6-Dimethoxypicolinohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxypicolinohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The presence and position of substituents significantly influence the properties of picolinohydrazide derivatives. Key comparisons include:
Table 1: Structural and Substituent Comparison
*Similarity scores based on structural alignment with this compound ().
- Electron-Donating vs. Chlorine’s electron-withdrawing nature reduces basicity but may increase stability toward oxidation . Methyl groups (e.g., 6-Methoxy-5-methylpicolinohydrazide) introduce steric hindrance, which could limit reactivity in condensation reactions compared to the less hindered this compound .
- Crystallographic Behavior: In 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide, the near-perpendicular dihedral angle (86.6°) between pyridine and pyrimidine rings minimizes steric strain, a feature that might be mirrored in this compound derivatives when coordinating metals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
